Cas no 2364-59-2 (Ethyl 4-Phenoxybutyrate)

Ethyl 4-Phenoxybutyrate is a versatile ester compound with applications in organic synthesis and fragrance formulation. Its key advantages include a stable molecular structure, making it suitable for use as an intermediate in pharmaceuticals and agrochemicals. The phenoxybutyrate moiety offers reactivity for further functionalization, while the ethyl ester group enhances solubility in organic solvents. This compound exhibits moderate volatility and a mild, fruity aroma, lending utility in flavor and fragrance industries. Its well-defined purity and consistent performance make it a reliable choice for research and industrial processes requiring precise chemical properties. Storage under standard conditions ensures long-term stability.
Ethyl 4-Phenoxybutyrate structure
Ethyl 4-Phenoxybutyrate structure
Product name:Ethyl 4-Phenoxybutyrate
CAS No:2364-59-2
MF:C12H16O3
MW:208.253643989563
MDL:MFCD01321182
CID:284437
PubChem ID:87575380

Ethyl 4-Phenoxybutyrate Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,4-phenoxy-, ethyl ester
    • Ethyl 4-Phenoxybutyrate
    • ethyl 4-phenoxybutanoate
    • 4-phenoxy-butanoic acid,ethyl ester
    • 4-Phenoxy-buttersaeure-aethylester
    • 4-Phenoxybutyric Acid Ethyl Ester
    • 4-PHENOXY-N-BUTYRIC ACID ETHYL ESTER
    • ethyl 4-phenoxy-n-butyrate
    • Butanoic acid, 4-phenoxy-, ethyl ester
    • XSVIVXBQBFMYCS-UHFFFAOYSA-N
    • 4-phenoxy-butyric acid ethyl ester
    • Ethyl4-Phenoxybutyrate
    • Ethyl 4-phenoxybutanoate #
    • NSC8906
    • 4-Phenoxybutanoic acid ethyl ester
    • Butanoic acid,4-phenoxy-, ethyl este
    • MDL: MFCD01321182
    • Inchi: 1S/C12H16O3/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
    • InChI Key: XSVIVXBQBFMYCS-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])C(=O)OC([H])([H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 208.11000
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5
  • Surface Charge: 0
  • XLogP3: 2.4
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.06
  • Boiling Point: 173°C/25mmHg(lit.)
  • Refractive Index: 1.4960 to 1.4990
  • PSA: 35.53000
  • LogP: 2.40870
  • Solubility: Not determined

Ethyl 4-Phenoxybutyrate Security Information

Ethyl 4-Phenoxybutyrate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Ethyl 4-Phenoxybutyrate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1250060-25g
Ethyl 4-phenoxybutanoate
2364-59-2 97%
25g
¥1612 2023-04-14
Alichem
A019145991-100g
Ethyl 4-phenoxybutanoate
2364-59-2 95%
100g
$448.84 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156249-25g
Ethyl 4-Phenoxybutyrate
2364-59-2 >95.0%(GC)
25g
¥1235.90 2023-09-03
Aaron
AR002OP1-100g
Butanoic acid, 4-phenoxy-, ethyl ester
2364-59-2 96%
100g
$403.00 2025-01-21
eNovation Chemicals LLC
D747289-5g
Butanoic acid, 4-phenoxy-, ethyl ester
2364-59-2 96.0%
5g
$80 2024-06-07
1PlusChem
1P002OGP-5g
Butanoic acid, 4-phenoxy-, ethyl ester
2364-59-2 96%
5g
$57.00 2025-02-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
TCIP1286-25g
Ethyl 4-Phenoxybutyrate
2364-59-2 >96.0%GC
25g
¥705.00 2024-08-09
eNovation Chemicals LLC
D747289-100g
Butanoic acid, 4-phenoxy-, ethyl ester
2364-59-2 96.0%
100g
$460 2025-02-26
eNovation Chemicals LLC
D747289-1g
Butanoic acid, 4-phenoxy-, ethyl ester
2364-59-2 96.0%
1g
$55 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
KZ545-1g
Ethyl 4-Phenoxybutyrate
2364-59-2 96.0%(GC)
1g
¥182.0 2022-06-10

Ethyl 4-Phenoxybutyrate Related Literature

Additional information on Ethyl 4-Phenoxybutyrate

Ethyl 4-Phenoxybutyrate (CAS No. 2364-59-2): A Comprehensive Overview

Ethyl 4-Phenoxybutyrate (CAS No. 2364-59-2) is a compound of significant interest in the field of pharmaceutical and biochemical research. This ester, characterized by its unique structural properties, has garnered attention for its potential applications in various biological and chemical processes. The compound's molecular structure, consisting of a phenoxy group attached to a butyric acid ethyl ester, contributes to its distinctive chemical behavior and biological interactions.

The< strong>Ethyl 4-Phenoxybutyrate molecule exhibits a high degree of lipophilicity, which makes it an attractive candidate for drug delivery systems and membrane interactions. Its ability to cross biological membranes efficiently suggests potential utility in enhancing the bioavailability of other therapeutic agents. This property has been explored in recent studies aiming to develop novel formulations for improved drug absorption and targeting.

In the realm of biochemical research, Ethyl 4-Phenoxybutyrate has been studied for its role in modulating neural signaling pathways. Research indicates that this compound can interact with specific neurotransmitter receptors, potentially influencing mood regulation and cognitive functions. Recent studies have highlighted its interaction with GABA receptors, suggesting a possible role in anxiety management and neuroprotection. These findings open up new avenues for therapeutic development in neurological disorders.

The compound's pharmacokinetic profile has also been a subject of extensive investigation. Studies have shown that Ethyl 4-Phenoxybutyrate exhibits moderate solubility in both water and organic solvents, making it versatile for various formulation requirements. Its metabolic stability has been assessed in vitro, revealing a half-life that is conducive for sustained release applications. This characteristic is particularly valuable in designing long-acting pharmaceutical formulations that require slow and steady drug release.

Beyond its pharmacological applications, Ethyl 4-Phenoxybutyrate has shown promise in agricultural research as a potential plant growth regulator. Experiments have demonstrated its ability to enhance seed germination rates and improve stress resistance in certain plant species. This finding could have significant implications for sustainable agriculture, offering a natural alternative to synthetic growth promoters.

The synthesis of Ethyl 4-Phenoxybutyrate involves well-established organic chemistry techniques, including esterification reactions and catalytic hydrogenation processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards required for pharmaceutical applications. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, reducing waste and energy consumption.

In conclusion, Ethyl 4-Phenoxybutyrate (CAS No. 2364-59-2) is a multifaceted compound with diverse applications across pharmaceuticals, agrochemicals, and biochemical research. Its unique structural properties and biological interactions make it a valuable tool for developing novel therapeutic agents and improving existing formulations. As research continues to uncover new applications for this compound, its significance in the scientific community is likely to grow further.

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